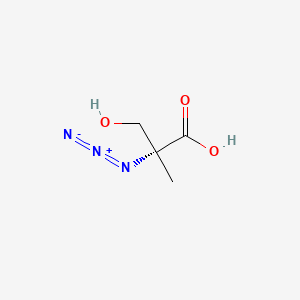

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to a hydroxy-methyl propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2R)-2-bromo-3-hydroxy-2-methyl-propanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an S_N2 mechanism, resulting in the substitution of the bromine atom with an azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which can be hydrolyzed to yield an amine.

Common Reagents and Conditions

Reduction: H₂/Pd-C, LiAlH₄

Oxidation: PCC, Jones reagent

Substitution: PPh₃

Major Products

Reduction: (2R)-2-Amino-3-hydroxy-2-methyl-propanoic acid

Oxidation: (2R)-2-Azido-3-oxo-2-methyl-propanoic acid

Substitution: (2R)-2-Amino-3-hydroxy-2-methyl-propanoic acid (via Staudinger reaction)

Aplicaciones Científicas De Investigación

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of amino acids and peptides.

Biology: The compound can be used in bioconjugation techniques, where the azido group allows for the attachment of various biomolecules through click chemistry.

Industry: The compound can be utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mecanismo De Acción

The mechanism of action of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid largely depends on its chemical reactivity. The azido group is highly reactive and can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often used in click chemistry for the efficient and selective formation of covalent bonds. The hydroxy group can engage in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

- (2R)-2-Azido-3-hydroxy-2-methyl-butanoic acid

- (2R)-2-Azido-3-hydroxy-2-methyl-pentanoic acid

- (2R)-2-Azido-3-hydroxy-2-methyl-hexanoic acid

Uniqueness

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of both an azido group and a hydroxy group on a chiral center allows for diverse chemical transformations and applications. Its small molecular size compared to similar compounds makes it more accessible for certain synthetic and biological applications.

Actividad Biológica

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid is a compound of significant interest in biochemical research due to its unique structural features and potential applications in various biological pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by the following functional groups:

- Azido group (-N₃) : Known for its reactivity, particularly in click chemistry.

- Hydroxy group (-OH) : Capable of forming hydrogen bonds, which can influence binding affinity to biological targets.

- Methyl group (-CH₃) : Contributes to the compound's lipophilicity.

Its molecular formula is C5H9N3O3, with a molecular weight of approximately 159.14 g/mol.

The biological activity of this compound primarily involves its interactions with various molecular targets. Key mechanisms include:

- Click Chemistry : The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes, which are useful in bioconjugation and drug development.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds that enhance the compound's binding affinity to proteins and enzymes, potentially modulating biochemical pathways.

- Metabolic Pathways : Research indicates that this compound may play a role in metabolic processes, influencing enzyme activity and cellular functions relevant to drug metabolism and efficacy.

Antimicrobial Properties

Recent studies have explored the potential antimicrobial properties of this compound. Its structural similarity to known antimicrobial agents suggests that it may exhibit similar activity. For instance, compounds with azido groups have been shown to possess antibacterial properties by interfering with bacterial cell wall synthesis or protein synthesis pathways .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing analogs of marine natural products highlighted the utility of azido-containing compounds in generating new antimicrobial agents. The azido group was pivotal in enhancing the biological activity of synthesized derivatives .

- Biochemical Probes : The compound has been utilized as a biochemical probe in molecular biology experiments, demonstrating its ability to interact with target proteins and influence their function. This application underscores its potential as a tool for studying protein interactions and cellular signaling pathways.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 3-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | Lacks azido group | Limited reactivity |

| (2S)-3-Azido-2-hydroxy-2-methylpropanoic acid methyl ester | C₅H₉N₃O₃ | Similar azido and hydroxy groups; different stereochemistry | Potentially enhanced reactivity |

| Methyl 3-amino-2-hydroxy-2-methylpropanoate | C₅H₁₁NO₃ | Contains an amino group instead of azido | Different biological activities |

Propiedades

IUPAC Name |

(2R)-2-azido-3-hydroxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c1-4(2-8,3(9)10)6-7-5/h8H,2H2,1H3,(H,9,10)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPVAMRXOWMKRX-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.